1-(2-Methoxyphenyl)cyclopropanamine hydrochloride
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Overview
Description
1-(2-Methoxyphenyl)cyclopropanamine hydrochloride is a unique chemical compound with the empirical formula C10H13NO . It has a molecular weight of 163.22 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound isNC1(CC1)C(C=CC=C2)=C2OC
. The InChI key is OLNNGMGXTFSLEW-UHFFFAOYSA-N
. These notations provide a way to represent the molecule’s structure using a series of characters. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.Scientific Research Applications
Synthesis of Neurotransmitter Analogues
1-(2-Methoxyphenyl)cyclopropanamine hydrochloride has been utilized in the synthesis of constrained analogues of neurotransmitters such as histamine and tryptamine. This compound, along with other phenylcyclopropylamines, is known to inhibit monoamine oxidase and mimic hallucinogens, making it a key component in neurological research (Faler & Joullié, 2007).
Chemical Synthesis Techniques
The compound has been instrumental in advancing chemical synthesis techniques. For instance, its asymmetric synthesis, involving complex reactions like cyclopropanation and Curtius rearrangement, has been detailed, showcasing its potential in chemical research and pharmaceutical development (W. Xin, 1999).
Analytical Chemistry and Biological Analysis
In analytical chemistry, derivatives of 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride have been characterized using various techniques like GC-MS and NMR. This demonstrates its role in the development of analytical methodologies for complex compounds (De Paoli et al., 2013).
Cyclopropanation Process Optimization
The compound has been central to the optimization of the cyclopropanation process in organic chemistry. Research has focused on determining optimal conditions for cyclopropanation reactions, enhancing the efficiency of this critical step in organic synthesis (Bouali et al., 2013).
Development of Novel Pharmaceuticals
Its derivatives have been explored in the development of new pharmaceuticals. For example, the synthesis of tapentadol hydrochloride, an analgesic, has been reported using a compound structurally related to 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride (Li Yuhua, 2010).
Safety And Hazards
properties
IUPAC Name |
1-(2-methoxyphenyl)cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-12-9-5-3-2-4-8(9)10(11)6-7-10;/h2-5H,6-7,11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDXYOTYMBTYMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)cyclopropanamine hydrochloride | |
CAS RN |
1227418-17-8 |
Source
|
Record name | Cyclopropanamine, 1-(2-methoxyphenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227418-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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